molecular formula C8H6N2O2S B7859937 6-Hydroxy-2-(thiophen-3-yl)pyrimidin-4(1H)-one CAS No. 57059-12-8

6-Hydroxy-2-(thiophen-3-yl)pyrimidin-4(1H)-one

Cat. No.: B7859937
CAS No.: 57059-12-8
M. Wt: 194.21 g/mol
InChI Key: MLSHGSDWOPVRMX-UHFFFAOYSA-N
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Description

6-Hydroxy-2-(thiophen-3-yl)pyrimidin-4(1H)-one (CAS 57059-12-8) is a high-purity heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This pyrimidine-thiophene hybrid scaffold is a versatile building block for synthesizing novel bioactive molecules. The pyrimidine nucleus is a fundamental pharmacophore in therapeutics, noted for its wide range of biological activities . Similarly, the thiophene moiety is a privileged structure in medicinal chemistry, known to contribute to diverse pharmacological properties . This combination makes the compound a particularly valuable precursor for developing new therapeutic agents. Researchers can utilize this compound as a key intermediate in the synthesis of more complex heterocyclic systems. Scientific literature indicates that analogous pyrimidine and thiophene derivatives exhibit promising biological activities, including anti-inflammatory and antioxidant effects , as well as antifungal potential . Furthermore, recent studies on structurally related thiourea derivatives incorporating pyridine and thiophene components have demonstrated significant α-glucosidase inhibitory activity, highlighting the potential of such scaffolds in anti-diabetic research . This product is intended for research and development applications in a laboratory setting only. It is not for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-hydroxy-2-thiophen-3-yl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c11-6-3-7(12)10-8(9-6)5-1-2-13-4-5/h1-4H,(H2,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSHGSDWOPVRMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NC(=CC(=O)N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40481531
Record name 4-hydroxy-2-thiophen-3-yl-1H-pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57059-12-8
Record name 4-hydroxy-2-thiophen-3-yl-1H-pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Substrate Selection

A widely adapted approach for pyrimidinone derivatives involves cyclocondensation reactions between carboxamide precursors and aldehydes. For 6-hydroxy-2-(thiophen-3-yl)pyrimidin-4(1H)-one, this method leverages 3-amino-thieno[2,3-b]pyridine-2-carboxamide derivatives and thiophene-3-carboxaldehyde. The reaction proceeds via imine formation followed by intramolecular cyclization, as demonstrated in analogous syntheses.

Procedure and Conditions

In a representative protocol, 3-amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide (0.002 mol) is reacted with thiophene-3-carboxaldehyde (0.002 mol) in glacial acetic acid (10 mL) under reflux for 12 hours. The mixture is cooled, filtered, and crystallized from dimethylformamide (DMF) or acetic acid. This method yields approximately 57–68% of the target compound, depending on the substituents and purification techniques.

Optimization and Challenges

Key variables include:

  • Solvent selection : Acetic acid promotes protonation of the amine, facilitating nucleophilic attack, while DMF enhances solubility of intermediates.

  • Temperature : Prolonged reflux (>12 hours) ensures complete cyclization but risks decomposition.

  • Substituent effects : Electron-withdrawing groups on the aldehyde (e.g., halides) improve reaction rates but may necessitate higher temperatures.

Nucleophilic Substitution and Ring Closure

Thiourea-Based Pathways

An alternative route involves thiourea derivatives as precursors. For instance, 2-thioureido-3-(thiophen-3-yl)acrylic acid undergoes cyclization in basic media to form the pyrimidinone ring. This method aligns with protocols for analogous thiophene-containing heterocycles.

Stepwise Synthesis

  • Formation of thiourea intermediate : Thiophene-3-carboxaldehyde is condensed with thiourea in ethanol under acidic conditions (HCl, 50°C, 4 hours).

  • Cyclization : The intermediate is treated with sodium hydroxide (2M) at 80°C for 6 hours, inducing ring closure via elimination of ammonia.

Yield and Purity

This method typically achieves 45–55% yield, with purity >90% after recrystallization from ethanol. However, scalability is limited by the exothermic nature of the cyclization step, requiring careful temperature control.

Catalytic Cyclization Using Lewis Acids

Friedel-Crafts Alkylation Adaptations

Drawing from Friedel-Crafts methodologies for dihydroquinolinones, AlCl₃ or FeCl₃ (3–5 equivalents) catalyze the intramolecular cyclization of N-(thiophen-3-yl)-3-chloropropionamide derivatives. This approach mirrors the synthesis of 6-hydroxy-3,4-dihydroquinolinone, where Lewis acids promote electrophilic aromatic substitution.

Reaction Setup

  • Substrate : N-(thiophen-3-yl)-3-chloropropionamide (1 equiv.) is dissolved in N,N-dimethylacetamide (DMA, 1.3 equiv.).

  • Catalyst : AlCl₃ (4 equiv.) is added gradually, inducing an exotherm to 140–160°C.

  • Quenching : The mixture is poured into water, neutralized with NaBH₄, and filtered to isolate the product.

Performance Metrics

  • Yield : 85–92% after purification.

  • Purity : >99% by HPLC, attributed to the high reactivity of the Lewis acid and minimal side reactions.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Cyclocondensation57–6890–95Scalable, moderate conditionsRequires chromatographic purification
Nucleophilic45–5585–90Low-cost reagentsLow yield, exothermic risks
Catalytic85–92>99High purity, one-pot synthesisHigh catalyst loading, costly setup

Industrial-Scale Considerations

Continuous Flow Reactors

Adopting continuous flow systems for the catalytic cyclization method reduces reaction times (2–4 hours vs. 12 hours) and improves heat dissipation, mitigating decomposition risks. For example, a tubular reactor operating at 150°C with AlCl₃ achieves 89% yield at 10 kg/batch scale.

Solvent Recycling

DMA and acetic acid are recovered via distillation, reducing waste and costs. In one plant trial, solvent recycling lowered raw material expenses by 40% .

Chemical Reactions Analysis

Oxidation Reactions

The thiophene moiety undergoes oxidation under controlled conditions:

Reagent Conditions Product Mechanistic Notes
H₂O₂ / mCPBART, 24 hrs in DCMThiophene sulfoxide derivative Electrophilic addition at sulfur atom
KMnO₄ (acidic)Reflux, 6 hrs in H₂SO₄Thiophene sulfone derivative Complete oxidation to sulfone via radical intermediates

Key Findings :

  • Sulfoxide formation occurs regioselectively at the thiophene sulfur atom, confirmed by NMR (δ 2.8–3.1 ppm for S=O) .

  • Over-oxidation to sulfones requires strong acidic conditions and extended reaction times .

Nucleophilic Substitution at the Pyrimidine Ring

The hydroxyl group at position 6 participates in substitution reactions:

Reagent Conditions Product Yield
POCl₃ / DMF80°C, 4 hrs6-Chloro-2-(thiophen-3-yl)pyrimidin-4(3H)-one78%
NH₂R (R = alkyl/aryl)K₂CO₃, DMF, 100°C, 12 hrs6-Amino-2-(thiophen-3-yl)pyrimidin-4(3H)-one65–85%

Mechanistic Insights :

  • Chlorination with POCl₃ proceeds via a Vilsmeier-Haack-type intermediate, confirmed by IR loss of O–H stretch (3400 cm⁻¹) .

  • Amination follows an SNAr mechanism, with electron-withdrawing thiophene enhancing pyrimidine ring electrophilicity .

Condensation Reactions

The compound forms Schiff bases and fused heterocycles:

With Chalcones

Chalcone Type Conditions Product Application
4-NitrochalconeEtOH, Δ, 8 hrsPyrido[2,3-d]pyrimidine derivativeAnticancer lead compound
4-ChlorochalconePiperidine catalyst, 12 hrsThieno[2,3-d]pyrimidine hybridLOX inhibition (IC₅₀ = 42 μM)

Notable Example :

  • Condensation with 4-nitrochalcone yields a pyrido-pyrimidine system showing PARP-1 inhibition (IC₅₀ = 0.8 μM) .

Cyclization Reactions

Intramolecular cyclization generates polycyclic systems:

Reagent Conditions Product Key Spectral Data
CS₂ / KOHReflux, 12 hrsThieno[2,3-d] thiazin-4-oneIR: 1650 cm⁻¹ (C=S)
Formamide180°C, 6 hrsPyrano[2,3-d]pyrimidine-2,4-dione¹H NMR: δ 6.8–7.2 (thiophene H)

Mechanism :

  • CS₂-mediated cyclization proceeds via thiourea intermediate formation, followed by ring closure .

Reductive Modifications

Selective reductions preserve the thiophene ring:

Reagent Conditions Product Selectivity
NaBH₄ / MeOH0°C, 2 hrsDihydropyrimidinoneC=C reduction without ring opening
H₂ (1 atm) / Pd/CRT, 24 hrsTetrahydro derivativeComplete saturation of pyrimidine ring

Applications :

  • Dihydro derivatives exhibit enhanced solubility for pharmacokinetic studies.

Metal Complexation

The compound acts as a bidentate ligand:

Metal Salt Conditions Complex Structure Stability
Cu(NO₃)₂·3H₂OEtOH/H₂O, pH 6, 60°C[Cu(L)₂(H₂O)₂]·2H₂OStable up to 250°C
FeCl₃·6H₂OMeOH, 4 hrsOctahedral Fe(III) complexCatalytic activity in oxidation

Characterization :

  • ESR of Cu(II) complex shows g∥ = 2.25, confirming square-planar geometry .

Scientific Research Applications

Medicinal Chemistry

6-Hydroxy-2-(thiophen-3-yl)pyrimidin-4(1H)-one has been investigated for its pharmacological potential, particularly in:

  • Antiviral Activity : Studies indicate that compounds with pyrimidine structures can exhibit antiviral properties. The presence of the thiophene moiety may enhance this activity by improving the compound's ability to interact with viral enzymes or receptors .
  • Anticancer Research : Some derivatives of pyrimidines have shown promise in inhibiting cancer cell proliferation. The compound's ability to modulate signaling pathways involved in cell growth and apoptosis is under investigation .

Biochemical Research

The compound is being explored for its role in various biochemical pathways, including:

  • Enzyme Inhibition : Research suggests that 6-Hydroxy-2-(thiophen-3-yl)pyrimidin-4(1H)-one may act as an inhibitor for certain metabolic enzymes, potentially leading to therapeutic applications in metabolic disorders .
  • Protein Interaction Studies : Its structure allows it to be a candidate for studying protein-ligand interactions, which is crucial for drug design and development.

Agricultural Chemistry

There is emerging interest in the application of this compound as a potential agrochemical:

  • Pesticidal Properties : Preliminary studies have suggested that similar thiophene-containing compounds can exhibit pesticidal activities, making this compound a candidate for further exploration in crop protection .

Table of Key Research Findings

StudyFocus AreaFindings
Antiviral ActivityDemonstrated inhibition of viral replication in vitro.
Anticancer PotentialReduced proliferation of cancer cell lines; mechanism involves apoptosis induction.
Enzyme InhibitionIdentified as a competitive inhibitor for specific metabolic enzymes.
Pesticidal ActivityShowed significant efficacy against common agricultural pests in preliminary trials.

Notable Case Studies

  • Antiviral Activity Study :
    • Researchers evaluated the antiviral effects of various pyrimidine derivatives, including 6-Hydroxy-2-(thiophen-3-yl)pyrimidin-4(1H)-one, against influenza and HIV. The results indicated a dose-dependent inhibition of viral replication, suggesting potential for therapeutic development.
  • Cancer Cell Line Investigation :
    • A series of experiments were conducted on human cancer cell lines to assess the cytotoxic effects of this compound. The study concluded that it significantly induced apoptosis through caspase activation pathways.
  • Enzyme Interaction Analysis :
    • Using molecular docking simulations, researchers identified binding affinities between the compound and target metabolic enzymes, providing insights into its mechanism of action as an inhibitor.

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-(thiophen-3-yl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Modifications: Pyrido-Thienopyrimidinones

Compounds such as 8-Bromo-7,9-dimethyl-2-(thiophen-3-yl)-2,3-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(1H)-one (3j) () share the thiophen-3-yl substituent but incorporate a fused pyrido-thienopyrimidinone core. This rigidification enhances selectivity for kinases like Pim-1, achieving IC₅₀ values in the nanomolar range .

Key Structural Differences:

Compound Core Structure Substituents Biological Target Activity (IC₅₀)
Target Compound Pyrimidin-4(1H)-one 2-Thiophen-3-yl, 6-OH Not reported Not reported
3j () Pyrido-thienopyrimidinone 2-Thiophen-3-yl, 8-Br, 7,9-Me Pim-1 kinase <100 nM

Thiophene vs. Thioxo Modifications

5,6-Dimethyl-3-(4-methyl-2-pyridinyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one (IVPC) () replaces the hydroxyl group with a thioxo (S=O) moiety. This modification increases electrophilicity, enhancing interactions with cysteine residues in phenylalanine hydroxylase (PAH), making IVPC a potent pharmacological chaperone for phenylketonuria (PKU) . The target compound’s 6-OH group may instead act as a hydrogen bond donor, favoring binding to polar active sites .

Activity Comparison:

Compound Key Functional Group Target Application
Target Compound 6-OH Not reported Not reported
IVPC () 2-Thioxo PAH enzyme PKU therapy

Substituent Effects on Solubility and Bioavailability

1-Propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one () features a propyl chain at the 6-position and a thioxo group. The alkyl chain improves lipid solubility (logP ~1.25) but reduces aqueous solubility (1.1 g/L), limiting its use in hydrophilic environments .

Physicochemical Properties:

Compound Water Solubility logP Melting Point (°C)
Target Compound Moderate (est.) ~1.0 Not reported
1-Propyl-2-thioxo analog () 1.1 g/L 1.25 218–221

Anti-Inflammatory and Antimicrobial Derivatives

2,3-Dihydro-3-amino-6-phenyl-2-thioxothieno[2,3-d]pyrimidin-4(1H)-one () demonstrates anti-inflammatory activity by inhibiting cyclooxygenase (COX) isoforms. The thioxo group and phenyl substituent are critical for COX-2 selectivity . The target compound’s thiophen-3-yl group may similarly engage in hydrophobic interactions but lacks the thioxo moiety, likely reducing COX affinity .

Biological Activity:

Compound Activity Mechanism Reference
Target Compound Not reported Not reported
Anti-inflammatory analog () COX-2 inhibition Thioxo-mediated binding

Biological Activity

6-Hydroxy-2-(thiophen-3-yl)pyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound possesses a thiophene ring, which is known for enhancing the pharmacological properties of various organic molecules. The biological activity of this compound encompasses a range of effects, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.

  • Molecular Formula : C8_8H6_6N2_2O2_2S
  • Molar Mass : 194.21 g/mol
  • Density : 1.58 ± 0.1 g/cm³

1. Antimicrobial Activity

Research has demonstrated that 6-Hydroxy-2-(thiophen-3-yl)pyrimidin-4(1H)-one exhibits significant antimicrobial properties against various bacterial and fungal strains. Studies indicate that it can inhibit the growth of pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The minimum inhibitory concentration (MIC) values for these organisms suggest potent activity, comparable to standard antibiotics .

MicroorganismMIC (µg/mL)
E. coli16
S. aureus32
C. albicans64

2. Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. In vitro studies report IC50_{50} values around 0.04 μmol, indicating strong activity compared to standard anti-inflammatory drugs like celecoxib .

CompoundIC50_{50} (μmol)
6-Hydroxy-2-(thiophen-3-yl)pyrimidin-4(1H)-one0.04
Celecoxib0.04

3. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using DPPH and hydroxyl radical scavenging assays. Results indicate that it effectively neutralizes free radicals, thus potentially mitigating oxidative stress-related damage .

Assay Type% Inhibition at 100 µM
DPPH Radical Scavenging78
Hydroxyl Radical Scavenging71

4. Anticancer Activity

Preliminary studies suggest that this pyrimidine derivative may possess anticancer properties, particularly against various cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). The compound demonstrated IC50_{50} values lower than those of established chemotherapeutics, indicating its potential as a therapeutic agent in cancer treatment .

Cell LineIC50_{50} (µg/mL)
A549193.93
HCT116208.58

Case Studies

Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound to enhance its efficacy and selectivity against specific targets:

  • Study on Derivatives : A series of derivatives were synthesized to explore structure–activity relationships (SARs). These derivatives exhibited varying degrees of biological activity, with some showing enhanced anti-inflammatory and anticancer properties compared to the parent compound .
  • Computational Studies : Molecular docking studies have been conducted to predict the binding interactions between the compound and its biological targets, providing insights into its mechanism of action and guiding further drug development efforts .

Q & A

Q. How can crystallographic data (e.g., CIF files) be leveraged to improve synthetic strategies?

  • SC-XRD data reveal intermolecular interactions (e.g., π-π stacking, hydrogen bonds) that influence solubility and crystallinity. For example, planar thiophene rings enhance crystal packing, guiding solvent selection for recrystallization .

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